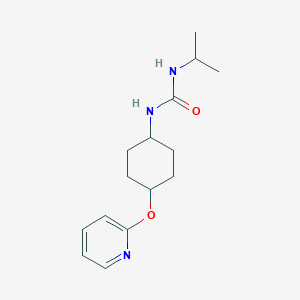
N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-Pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound It features a complex structure with a methanesulfonamide group attached to a phenyl ring, which is further connected to a dihydropyrazolyl and pivaloyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be achieved through a multi-step organic synthesis process:
Formation of the pyrazole ring: : This may involve cyclization reactions starting from hydrazine derivatives and diketones.
Attachment of the pivaloyl group: : Using pivalic anhydride or pivaloyl chloride in the presence of a base.
Substitution reaction on the phenyl ring: : Introduction of the methanesulfonamide group using methanesulfonyl chloride in a basic or acidic medium.
Industrial Production Methods
Scaling up these reactions for industrial production would involve:
Optimizing reaction conditions to maximize yield and purity.
Employing continuous flow reactors for large-scale synthesis.
Using robust purification methods like recrystallization or chromatography to ensure the product's consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate, leading to further functionalization of the phenyl ring.
Reduction: : The pivaloyl and sulfonamide groups might undergo reductive cleavage under appropriate conditions, such as hydrogenation.
Substitution: : Halogenation or nitration of the phenyl ring can be achieved using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Chlorine gas for chlorination, nitric acid for nitration.
Major Products
Oxidation: : May yield phenolic derivatives.
Reduction: : Could form amines or alcohols.
Substitution: : Halo or nitro derivatives of the original compound.
Scientific Research Applications
Chemistry
This compound is utilized in organic synthesis as an intermediate for more complex molecules. Its diverse reactivity makes it valuable for creating libraries of analogs for drug discovery.
Biology
In biological research, it can serve as a probe or ligand due to its ability to interact with various biological targets.
Medicine
Potential medicinal applications include its use as a pharmacophore in the development of new therapeutic agents, particularly those targeting enzymes or receptors.
Industry
In the chemical industry, it might be used in the production of polymers, resins, or as a starting material for agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interactions with specific enzymes or receptors. For instance, the sulfonamide group can act as a competitive inhibitor for enzymes like carbonic anhydrase, while the pyrazole ring can interact with kinase enzymes or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1-Acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-Benzoyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-(3-(1-pivaloyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its pivaloyl group, which imparts steric hindrance and modifies its interaction with biological targets, potentially enhancing selectivity and potency.
This compound, with its complex structure and diverse reactivity, holds promise for various scientific and industrial applications. Its detailed study could lead to significant advancements in synthetic chemistry and drug development.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-11-16(12-10-15)20-14-19(23-25(20)21(26)22(2,3)4)17-7-6-8-18(13-17)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDDLIWKRGIIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)
![METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2671348.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2671353.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2671356.png)
![[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2671357.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2671359.png)
![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2671363.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2671364.png)

![1-Benzyl-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2671368.png)
